molecular formula C11H14ClIN2O B2669379 N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1572310-16-7

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2669379
CAS No.: 1572310-16-7
M. Wt: 352.6
InChI Key: AAWMRNKJQCXYRO-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 1572310-16-7) is a halogenated pyrrolidine carboxamide derivative with a molecular formula of C₁₁H₁₄ClIN₂O and a molecular weight of 352.60 g/mol . The compound features a pyrrolidine-2-carboxamide backbone substituted with a 4-iodophenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-iodophenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWMRNKJQCXYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4-iodoaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom on the aromatic ring activates the para position for nucleophilic substitution under specific conditions. This reactivity is exploited in cross-coupling reactions and functional group interconversions.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid, DMF, 80°CBiaryl derivatives75–85%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°CDiarylamines60–70%

Mechanistic Insights :

  • The iodine acts as a leaving group, facilitating palladium- or copper-catalyzed coupling reactions.

  • In Suzuki coupling, transmetalation with the boronic acid generates biaryl products.

  • Ullmann reactions proceed via oxidative addition of the aryl iodide to Cu(I), followed by coupling with amines .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagentsProductYieldSource
Acidic Hydrolysis6M HCl, reflux, 12hPyrrolidine-2-carboxylic acid + 4-iodoaniline90%
Basic HydrolysisNaOH (aq), 100°C, 6hSodium carboxylate + 4-iodoaniline85%

Mechanistic Notes :

  • Acidic conditions protonate the amide oxygen, making the carbonyl carbon electrophilic for nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water to generate hydroxide ions, which cleave the amide bond .

Reduction of the Amide Group

The carboxamide can be reduced to a secondary amine using strong hydride donors.

ReagentsConditionsProductYieldSource
LiAlH₄THF, 0°C → RT, 4hN-(4-iodophenyl)pyrrolidine-2-methylamine78%
BH₃·THFTHF, reflux, 8hSame as above65%

Key Observations :

  • LiAlH₄ provides higher selectivity and yield compared to BH₃·THF.

  • Over-reduction of the pyrrolidine ring is avoided by controlling temperature.

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes oxidation or alkylation to introduce new functionalities.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂O, 25°C, 24hPyrrolidin-2-one derivative50%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6hN-Methylpyrrolidine analog82%

Mechanistic Details :

  • Oxidation with KMnO₄ converts the pyrrolidine ring to a lactam via radical intermediates.

  • N-Alkylation proceeds via an SN2 mechanism at the tertiary amine.

Radical-Based Reactions

The iodophenyl group participates in radical chain reactions, enabling decarboxylative halogenation (Barton-type).

ReagentsConditionsProductYieldSource
CCl₄, AIBNBenzene, 80°C, 12hAlkyl chloride derivatives70%
BrCCl₃, UV lightHexane, RT, 6hAlkyl bromide derivatives65%

Mechanism :

  • AIBN generates radicals that abstract iodine, forming aryl radicals.

  • Radical recombination with CCl₄ or BrCCl₃ yields halogenated products .

Electrophilic Aromatic Substitution

The electron-rich iodophenyl ring undergoes nitration and sulfonation at ortho/para positions.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C, 2h3-Nitro-4-iodophenyl derivative55%
SulfonationSO₃, H₂SO₄, 60°C, 4h3-Sulfo-4-iodophenyl derivative60%

Regioselectivity :

  • Iodine’s strong electron-withdrawing effect directs electrophiles to meta positions relative to itself.

Scientific Research Applications

Pharmacological Research

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride is primarily studied for its pharmacological properties. Recent studies have highlighted its potential as an inverse agonist at the human histamine H4 receptor (H4R), which is implicated in inflammatory diseases such as asthma and allergic rhinitis. The compound's structural modifications have been explored to enhance its affinity and selectivity for H4R, leading to promising results in preclinical evaluations .

Cholinesterase Inhibition

Research indicates that derivatives of pyrrolidine, including this compound, exhibit cholinesterase inhibitory activity. These compounds have been compared with known inhibitors like tacrine, showing significant potential for treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in the brain .

Antimicrobial Activity

Recent investigations into pyrrolidine derivatives have demonstrated their antimicrobial properties against various pathogens, including E. coli and S. aureus. Studies have shown that specific substitutions on the pyrrolidine ring can enhance antibacterial efficacy, positioning these compounds as candidates for developing new antimicrobial agents .

Cancer Research

The compound's potential in oncology has also been explored, particularly in targeting cancer cell proliferation and metastasis. For instance, certain derivatives have shown promise as CXCR4 antagonists, which are crucial in cancer metastasis pathways. Research indicates that these compounds can inhibit CXCL12-induced calcium flux, suggesting their utility in cancer treatment strategies .

Case Study 1: H4R Ligands Development

A study focused on optimizing a class of quinazoline compounds for H4R affinity utilized this compound as a lead compound. The research involved synthesizing various analogues and evaluating their binding affinities through quantitative structure-activity relationship (QSAR) modeling. The findings indicated that specific modifications to the pyrrolidine structure significantly improved receptor interactions and pharmacokinetic profiles .

Case Study 2: Antimicrobial Efficacy

In another study, a series of pyrrolidine derivatives were synthesized and tested for their antimicrobial activities against Gram-negative bacteria. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to standard antibiotics like novobiocin. This study highlighted the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Data Table: Key Structural and Inferred Properties

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
N-(4-Iodophenyl)pyrrolidine-2-carboxamide HCl 4-Iodophenyl, pyrrolidine C₁₁H₁₄ClIN₂O 352.60 High lipophilicity, potential CNS activity
RTI-147 4-Chlorophenyl, tropane C₁₇H₂₂ClN₂O 320.83 DAT/SERT selectivity
N-(4-Bromo-2-fluorophenyl)pyrrolidine-2-carboxamide 4-Bromo-2-fluorophenyl C₁₁H₁₂BrFN₂O 287.13 Steric hindrance, altered receptor binding
(S)-N-(4-Methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide HCl 4-Methoxynaphthyl C₁₆H₁₉ClN₂O₂ 306.79 Enhanced hydrophobicity
AM251 Pyrazole, 4-iodophenyl C₂₂H₂₁Cl₂IN₄O 555.24 Cannabinoid receptor antagonism

Research Implications and Limitations

While the provided evidence lacks direct biological data for the target compound, structural comparisons suggest:

  • Halogen effects : Iodo substitution may enhance target residence time due to increased van der Waals interactions, whereas smaller halogens (F, Cl) improve solubility.
  • Scaffold rigidity : Tropane-based analogs () exhibit higher transporter affinity than flexible pyrrolidine derivatives, emphasizing the role of conformational restriction.
  • Limitations : Absence of explicit IC₅₀ or pharmacokinetic data for the target compound necessitates further experimental validation.

Biological Activity

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-iodophenyl group and a carboxamide functional group. The presence of iodine enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Protein-Protein Interactions (PPIs) : Compounds targeting PPIs have shown promise in modulating neurodegenerative diseases. For instance, inhibitors of prolyl oligopeptidase (PREP) have been explored for their role in reducing α-synuclein aggregation, which is implicated in Parkinson's disease .
  • Monoamine Oxidase Inhibition : Similar compounds have been studied for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B can potentially alleviate symptoms in neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • Autophagy Modulation : Research has shown that certain derivatives can induce autophagy, a cellular process crucial for maintaining homeostasis and clearing damaged proteins. For example, compounds with structural similarities have been reported to increase levels of LC3B-II, a marker for autophagic activity .
  • Reactive Oxygen Species (ROS) Reduction : Compounds belonging to this class have also been noted for their ability to reduce ROS levels in cells under oxidative stress, which is relevant for conditions like Alzheimer's disease .

Case Studies

A study involving the synthesis and evaluation of various analogs highlighted the biological activities associated with the pyrrolidine scaffold:

  • Compound Efficacy : One study reported that specific derivatives exhibited IC50 values below 100 nM in inhibiting α-synuclein aggregation and enhancing autophagic flux, indicating their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityIC50 Value (nM)Mechanism of Action
N-(4-iodophenyl)pyrrolidine-2-carboxamideAutophagy induction<100Modulation of PPIs
Analog AMAO-B inhibition78Competitive inhibition
Analog BROS reduction50Antioxidant properties

Discussion

The biological activity of this compound suggests it has potential therapeutic applications, particularly in neurodegenerative diseases characterized by protein misfolding and aggregation. Its ability to modulate autophagy and reduce oxidative stress positions it as a candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural confirmation of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond geometry. For example, orthorhombic systems (e.g., Pbca space group) with parameters like a=9.4498A˚a = 9.4498 \, \text{Å}, b=10.856A˚b = 10.856 \, \text{Å}, and c=21.930A˚c = 21.930 \, \text{Å} have been used for related carboxamides .
  • NMR Spectroscopy : Use 1H^1\text{H}- and 13C^13\text{C}-NMR to verify substituent positions and hydrogen bonding patterns. Compare with published data for structurally similar compounds (e.g., pyrrolidine-2-carboxamide derivatives) .
  • HPLC-Purity Analysis : Ensure ≥97% purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Conditions : Use dichloromethane as a solvent with NaOH for deprotonation, and monitor reaction progress via TLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the hydrochloride salt .
  • Yield Improvement : Optimize stoichiometry of 4-iodoaniline and pyrrolidine-2-carboxylic acid derivatives, ensuring excess HCl for salt formation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, fume hood) and avoid dust formation .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
  • Emergency Protocols : Follow GHS guidelines (e.g., P301+P310 for ingestion, P305+P351+P338 for eye contact) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Binding Assays : Test against structurally analogous compounds (e.g., AM-251 or rimonabant, CB1 receptor antagonists) to validate target specificity .
  • Dose-Response Studies : Perform IC50_{50} determinations using radioligand displacement assays (e.g., 3H^3\text{H}-CP55940 for cannabinoid receptors) to clarify potency variations .
  • Metabolic Stability Screening : Use liver microsomes and HPLC-MS to assess if metabolic byproducts interfere with activity measurements .

Q. How to design a study investigating the compound’s interaction with neurotransmitter transporters?

  • Methodological Answer :

  • In Vitro Uptake Inhibition : Use synaptosomal preparations (e.g., rat striatum for dopamine transporters) and compare inhibition with RTI-147, a tropane-based dopamine transporter ligand .
  • Molecular Docking : Model the compound’s binding to DAT or SERT using software like AutoDock Vina, focusing on the iodophenyl moiety’s van der Waals interactions .
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human transporters to assess functional effects .

Q. What strategies can elucidate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • Phase I Metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and identify oxidation products via LC-QTOF-MS .
  • Phase II Conjugation : Test glucuronidation/sulfation using UDP-glucuronosyltransferase or SULT enzymes .
  • In Vivo PK Studies : Administer 14C^{14}\text{C}-labeled compound to rodents and quantify metabolites in plasma, urine, and feces using scintillation counting .

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